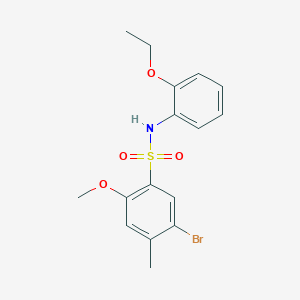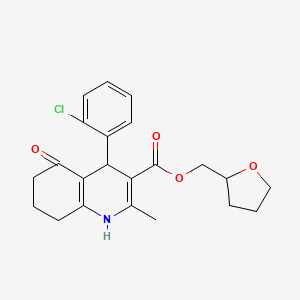
5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole, also known as BCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCT is a tetrazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用机制
The mechanism of action of 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various biological processes. 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has also been shown to inhibit the activity of topoisomerase, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has been shown to induce apoptosis, a programmed cell death, in various cancer cell lines. 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. In addition, 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has been shown to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole can also be easily characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry. However, 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, proper safety measures should be taken when handling 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole in the lab.
未来方向
There are several future directions for the study of 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole. One direction is the development of new synthetic methods for 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole that are more efficient and environmentally friendly. Another direction is the optimization of the biological activity of 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole through structural modifications. In addition, the potential use of 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole as a fluorescent probe for the detection of metal ions could be further explored. Finally, the potential use of 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole in the development of new materials with unique properties could be investigated.
Conclusion:
In conclusion, 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole can be synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively. 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has several advantages for lab experiments, including its high purity and ease of synthesis, but also has limitations, including its low solubility in water and potential toxicity at high concentrations. There are several future directions for the study of 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole, including the development of new synthetic methods, optimization of biological activity, and exploration of new applications in material science and analytical chemistry.
合成方法
5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole can be synthesized through various methods, including the reaction of 2-chlorobenzoyl chloride and sodium azide, followed by reaction with benzylsulfonyl chloride. Another method involves the reaction of 2-chlorobenzaldehyde and sodium azide, followed by reaction with benzylsulfonyl hydrazide. These methods have been optimized to yield high purity 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole, which can be further characterized through various analytical techniques.
科学研究应用
5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has been shown to exhibit anticancer, antifungal, and antibacterial activities. 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and covalent organic frameworks. In analytical chemistry, 5-(benzylsulfonyl)-1-(2-chlorophenyl)-1H-tetrazole has been used as a derivatizing agent for the determination of various compounds, including amino acids and carbohydrates.
属性
IUPAC Name |
5-benzylsulfonyl-1-(2-chlorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-12-8-4-5-9-13(12)19-14(16-17-18-19)22(20,21)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHHOTDNDFRVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]propanamide](/img/structure/B5051488.png)
![1-[3-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051494.png)
![dimethyl 4-[4-(2-furoyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5051496.png)

![N-{4-[(benzylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5051533.png)

![3-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5051544.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5051549.png)

![2-(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)pyrimidine trifluoroacetate](/img/structure/B5051557.png)
![1-adamantyl[(4-biphenylylcarbonyl)amino]acetic acid](/img/structure/B5051565.png)
![4-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5051570.png)
